2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile
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Overview
Description
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile is a heterocyclic compound that features a benzotriazole ring fused with an acetonitrile group
Mechanism of Action
Target of Action
The primary targets of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile are oxidoreductase proteins . These proteins play a crucial role in various biochemical reactions, including the reduction of oxygen and the oxidation of substrates, which are essential for cellular metabolism .
Mode of Action
This compound interacts with its targets by forming a C-N bond between the nitrogen of the amino group and the carbonyl carbon . This interaction results in significant changes in the protein’s function, leading to its antimicrobial activity .
Biochemical Pathways
The compound affects the oxidoreductase pathways . These pathways are involved in a wide range of biological processes, including cellular respiration, detoxification, and biosynthesis of various biomolecules . The downstream effects of these pathways can influence the overall metabolic activity of the cell .
Pharmacokinetics
Its molecular properties, such as amolar mass of 158.16 and a boiling point of 349.3±44.0 °C , suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include significant antibacterial and antifungal activity . This is likely due to the compound’s interaction with oxidoreductase proteins, disrupting their function and thereby inhibiting the growth of bacteria and fungi .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the introduction of different substituents in the alkynyl fragment allows modulation of the semiconductor donor ability . Furthermore, the compound’s action can be influenced by pH stimuli or the presence of metal cations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile typically involves the reaction of benzotriazole with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzotriazole, followed by the addition of acetonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents like amines or alcohols to form amides or esters.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar structural features but without the acetonitrile group.
1H-Benzotriazole: Another derivative with slight structural variations.
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methyl-6-nitrophenol: A compound with additional functional groups that confer different properties.
Uniqueness
Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in research and industry .
Properties
IUPAC Name |
2-(benzotriazol-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFQELVCIAQWTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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